Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Description
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative featuring a 3-ethoxyphenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group is widely employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-13-8-6-7-12(9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVDAZSFJOZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
| Component | Role | Typical Source/Preparation |
|---|---|---|
| Pyrrolidine derivative | Core scaffold | Commercially available or synthesized via ring closure methods |
| 3-Ethoxyphenyl halide or boronic acid | Aromatic substituent precursor | Synthesized or purchased commercially |
| Di-tert-butyl dicarbonate (Boc2O) | Boc protecting agent | Commercial reagent |
| Palladium catalyst (e.g., Pd(PPh3)4) | Catalyst for cross-coupling | Commercially available |
| Base (e.g., triethylamine) | Neutralizes acid byproducts | Commercially available |
| Solvents (e.g., THF, dichloromethane) | Reaction medium | Purified prior to use |
Stepwise Synthetic Route
Pyrrolidine Ring Functionalization
The pyrrolidine ring bearing a free amine at the 3-position is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to install the Boc protecting group, yielding tert-butyl carbamate-protected pyrrolidine.Introduction of the 3-Ethoxyphenyl Group
The 4-position of the pyrrolidine ring is functionalized with the 3-ethoxyphenyl substituent, commonly via palladium-catalyzed Suzuki-Miyaura cross-coupling. This involves coupling a pyrrolidine derivative bearing a suitable leaving group (e.g., bromide or chloride) at the 4-position with 3-ethoxyphenyl boronic acid under palladium catalysis.Purification and Characterization
The crude product is purified by chromatographic techniques such as silica gel column chromatography. Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
Research Findings and Optimization
- Catalyst and Ligand Selection : The choice of palladium catalyst and ligands significantly affects the yield and selectivity of the cross-coupling step. Pd(PPh3)4 and Pd(OAc)2 with phosphine ligands are commonly employed to achieve high coupling efficiency.
- Reaction Conditions : Optimized reaction temperatures range between 60–80 °C with reaction times from 12 to 24 hours to maximize yield while minimizing side reactions.
- Solvent Effects : Polar aprotic solvents such as tetrahydrofuran (THF) or dioxane are preferred for the cross-coupling reactions due to their ability to dissolve both organic and inorganic reagents and stabilize catalytic intermediates.
- Protecting Group Stability : The Boc group remains stable under the cross-coupling conditions, allowing for selective functionalization without deprotection.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of Pyrrolidine | Di-tert-butyl dicarbonate, Et3N, DCM, RT, 5 h | 90–95 | High selectivity, mild conditions |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 (5 mol%), 3-ethoxyphenyl boronic acid, K2CO3, THF/H2O, 70 °C, 16 h | 75–85 | Requires inert atmosphere (N2 or Ar) |
| Purification | Silica gel chromatography | - | Yields pure compound suitable for analysis |
Alternative Synthetic Routes
- Nucleophilic Aromatic Substitution : In some cases, the 3-ethoxyphenyl group can be introduced via nucleophilic aromatic substitution if suitable leaving groups are present.
- Reductive Amination : Another approach involves reductive amination of 3-ethoxybenzaldehyde with a pyrrolidine derivative, followed by Boc protection.
- Curtis Reaction Modification : Modified Curtis reaction protocols have been reported for related carbamate derivatives, involving azide intermediates and phosphonic acid anhydrides for carbamate formation under mild conditions.
Summary and Outlook
The preparation of this compound relies heavily on established carbamate protection chemistry combined with palladium-catalyzed cross-coupling for aromatic substitution. Optimization of reaction parameters such as catalyst loading, temperature, and solvent choice is critical for achieving high yields and purity. The Boc protecting group provides robust stability during synthetic manipulations, facilitating multi-step syntheses.
Further research could explore enantioselective synthesis routes and continuous flow methodologies to improve scalability and sustainability of production. Detailed mechanistic studies on catalyst behavior and intermediate stability could also enhance synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various proteins and enzymes, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural analogs of Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate differ in the substituents on the phenyl ring attached to the pyrrolidine. Key examples include:
Key Observations :
- Substituent Position : Para-substituted analogs (e.g., 4-methyl or 4-trifluoromethyl) exhibit steric and electronic effects distinct from meta- or ortho-substituted derivatives.
- Electronic Effects : Ethoxy (EDG) and trifluoromethyl (EWG) groups modulate the electron density of the pyrrolidine ring, influencing reactivity in subsequent synthetic steps. For instance, EDGs enhance nucleophilicity, while EWGs may slow down coupling reactions .
Biological Activity
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C17H26N2O3
- Molecular Weight: 306.4 g/mol
- CAS Number: 2097975-92-1
- IUPAC Name: tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The compound may modulate enzyme activity and receptor signaling pathways, influencing cellular processes such as neurotransmission and metabolic regulation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding: Interaction with neurotransmitter receptors could lead to modulation of anxiety and depression-related pathways, suggesting its potential as an anxiolytic or antidepressant agent.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
-
Neurotransmitter Modulation:
- Studies have shown that the compound interacts with neurotransmitter systems, particularly those involved in mood regulation.
- It may enhance the activity of serotonin or dopamine receptors, contributing to its potential antidepressant effects.
-
Antioxidant Properties:
- Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular models.
- This property could be beneficial in neuroprotective applications, particularly in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effects on neuronal cell lines; results indicated a reduction in apoptosis under oxidative stress conditions. |
| Study 2 | Evaluated the anxiolytic potential in animal models; demonstrated significant reductions in anxiety-like behavior compared to controls. |
| Study 3 | Assessed receptor binding affinity; showed promising interactions with serotonin receptors, suggesting a mechanism for mood enhancement. |
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique ethoxy substituent on the phenyl ring, which may enhance lipophilicity and receptor interaction:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (4-(3-methoxyphenyl)pyrrolidin-3-yl)carbamate | Methoxy group instead of ethoxy | Moderate antidepressant activity |
| Tert-butyl (4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate | Different methoxy position | Antioxidant properties |
| Tert-butyl (4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate | Varying methoxy position | Limited biological data available |
Q & A
Q. What are the key synthetic routes for Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate, and what reaction conditions are optimal?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving palladium-catalyzed coupling, hydrogenation, and carbamate protection. For example, tert-butyl carbamate derivatives are often prepared using Pd/C under hydrogen gas to reduce intermediates (e.g., benzyl-protected pyrrolidine derivatives), followed by carbamate formation with Boc anhydride in dichloromethane at 0–20°C . Key steps include:
- Deprotection : Use of hydrogen gas and Pd/C to remove benzyl groups.
- Carbamate Formation : Reaction with Boc anhydride in the presence of triethylamine or DMAP.
Optimal conditions prioritize inert atmospheres (argon), controlled temperatures, and stoichiometric ratios of reagents to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers look for?
- Methodological Answer :
- NMR : Focus on ¹H-NMR signals for the tert-butyl group (singlet at ~1.4 ppm) and pyrrolidine protons (multiplet at 3.0–4.0 ppm). The 3-ethoxyphenyl group shows aromatic protons as a triplet (δ ~6.8–7.2 ppm) and an ethoxy methyl triplet (~1.3 ppm) .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₈H₂₆N₂O₃, exact mass 318.19) and fragmentation patterns indicative of Boc group loss (-100 amu) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) and retention time consistency .
Q. What safety precautions are necessary when handling this compound, based on its physicochemical properties?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .
- Storage : Store at room temperature in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to strong acids/bases, which may degrade the carbamate group .
- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Ensure ventilation to avoid dust inhalation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, considering steric effects and protecting group strategies?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky bases (e.g., DIPEA) to deprotonate intermediates without competing with sterically hindered reaction sites .
- Protecting Group Selection : Prioritize orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential deprotection without side reactions. For example, benzyl groups can be removed via hydrogenolysis before Boc protection .
- Yield Optimization Table :
| Step | Key Parameter | Optimal Value | Reference |
|---|---|---|---|
| Hydrogenation | H₂ Pressure | 1–2 atm | |
| Boc Protection | Reaction Time | 12–16 hrs | |
| Purification | Column Chromatography | Hexane/EtOAc (3:1) |
Q. What methodologies are recommended for resolving contradictions in NMR or HPLC data for this compound?
- Methodological Answer :
- NMR Discrepancies : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify misassignments. For example, pyrrolidine ring protons may exhibit unexpected splitting due to restricted rotation; variable-temperature NMR can resolve this .
- HPLC Purity Issues : Use two orthogonal methods (e.g., reverse-phase HPLC and chiral GC) to distinguish between enantiomers or co-eluting impurities. Adjust mobile phase pH to ionize acidic/basic impurities .
Q. What strategies can mitigate decomposition or impurity formation during synthesis or storage?
- Methodological Answer :
- Hydrolysis Prevention : Add molecular sieves during storage to absorb moisture. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may accelerate carbamate degradation .
- Impurity Profiling : Use LC-MS to identify common byproducts (e.g., de-ethoxy derivatives from aryl ether cleavage). Optimize reaction quenching (e.g., rapid cooling to -20°C) to prevent post-synthesis degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
